molecular formula C20H14N2O B12886461 2,5-Diphenyl-4-(pyridin-2-yl)oxazole

2,5-Diphenyl-4-(pyridin-2-yl)oxazole

Cat. No.: B12886461
M. Wt: 298.3 g/mol
InChI Key: ORVBIZQVKOVASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenyl-4-(pyridin-2-yl)oxazole is a sophisticated oxazole-based scaffold designed for advanced research applications. Oxazoles are privileged structures in medicinal chemistry and materials science, found in various bioactive molecules and functional materials . Compounds featuring a 2-(pyridin-2-yl)oxazole core are of significant interest as building blocks for the development of pharmaceuticals and fine chemicals . Research on highly substituted oxazole derivatives has demonstrated their potential in cell-imaging studies, where they can function as Organelle Targeting Fluorophores (OTFPs) due to their excellent photophysical properties, such as large Stokes shifts and tunable emission wavelengths . Furthermore, structural analogs of this compound, specifically 2,4-diphenyl-1,3-oxazolines, are known to exhibit potent acaricidal activity by potentially inhibiting chitin synthase, highlighting the relevance of the diphenyloxazole scaffold in agrochemical discovery . The presence of the pyridinyl moiety enhances the molecule's versatility, making it a potential ligand in coordination chemistry . This product is intended for research purposes as a key intermediate or building block in the synthesis and investigation of new chemical entities. It is supplied as For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,5-diphenyl-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-18(17-13-7-8-14-21-17)22-20(23-19)16-11-5-2-6-12-16/h1-14H

InChI Key

ORVBIZQVKOVASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Elucidation for 2,5 Diphenyl 4 Pyridin 2 Yl Oxazole

Established Synthetic Routes to the Oxazole (B20620) Core Structure

The formation of the oxazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Palladium catalysis has emerged as a powerful tool for the synthesis of highly substituted oxazoles, offering pathways that proceed under mild conditions with high functional group tolerance. These methods often involve the formation of key C-N and C-O bonds in a sequential or one-pot manner. A highly efficient method for synthesizing oxazole derivatives involves the reaction of simple amides and ketones through a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This process facilitates a sequential C-N bond formation followed by a C-O bond formation to close the oxazole ring. organic-chemistry.org Another versatile approach is the palladium-catalyzed direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins, followed by a cyclization sequence to produce 2,4,5-trisubstituted oxazoles. nih.govresearchgate.net

Furthermore, palladium-catalyzed direct arylation offers a powerful method for functionalizing the oxazole core. nih.gov Complementary methods have been developed that allow for the highly regioselective arylation of the oxazole ring at either the C-2 or C-5 position, depending on the reaction conditions. nih.gov The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst also provides a route to 2,5-disubstituted oxazoles through a coupling step followed by in-situ cyclization. organic-chemistry.org

The outcome of palladium-catalyzed reactions is highly dependent on the choice of ligand, which influences the reactivity and selectivity of the catalyst. In the direct arylation of oxazoles, the phosphine ligand is a critical factor in controlling regioselectivity. For instance, C-5 arylation is favored when specific phosphine ligands are used in polar solvents, whereas C-2 arylation is preferred with a different phosphine ligand in nonpolar solvents. nih.gov The development of novel planar-chiral oxazole-pyridine N,N-ligands has shown superior performance in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn These relatively electron-poor ligands can enhance the reactivity of the chiral palladium(II) catalyst, promoting the activation of substrates. dicp.ac.cn The reactivity and enantioselectivity in palladium-catalyzed cycloisomerization have also been shown to be highly dependent on the chiral skeleton of the N,P-ligand structure. researchgate.net

Solvent systems and reaction conditions play a pivotal role in directing the regiochemical outcome and efficiency of palladium-catalyzed oxazole synthesis. In the direct arylation of the oxazole ring, a significant solvent effect is observed; C-5 arylation is preferentially achieved in polar solvents, while C-2 arylation is favored in nonpolar environments. nih.gov The choice of oxidant and other promoters is also critical. For example, in the synthesis of oxazoles from amides and ketones, palladium acetate is used as the catalyst with K₂S₂O₈ as the oxidant and CuBr₂ as a promoter to achieve high yields. organic-chemistry.org The nature of the reaction solvent can deeply influence the outcome of palladium-catalyzed arylations, with studies showing significant differences in product yields and selectivity when moving between various aromatic or polar aprotic solvents. nih.gov

Table 1: Influence of Ligands and Solvents on Regioselectivity in Palladium-Catalyzed Direct Arylation of Oxazole

Target PositionPreferred Ligand TypePreferred Solvent TypeReference
C-5 ArylationSpecific Phosphines (e.g., 5 or 6)Polar (e.g., DMA) nih.gov
C-2 ArylationSpecific Phosphines (e.g., 3)Nonpolar (e.g., Toluene) nih.gov

Classical methods for oxazole synthesis remain fundamental and widely used. These reactions typically involve the formation of the oxazole ring through cyclodehydration or condensation mechanisms from acyclic precursors.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com Dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are commonly employed. pharmaguideline.comijpsonline.com

Bredereck Reaction : In this synthesis, 2,4-disubstituted oxazoles are prepared by reacting α-haloketones with amides. ijpsonline.com

Fischer Oxazole Synthesis : Discovered by Emil Fischer, this reaction produces 2,5-disubstituted oxazoles from the reaction of equimolar amounts of cyanohydrins and aromatic aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.comijpsonline.com

Van Leusen Synthesis : This versatile one-pot reaction synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. ijpsonline.comnih.gov The reaction proceeds through a [3+2] cycloaddition to form an oxazoline intermediate, which then eliminates toluenesulfinic acid to yield the oxazole. nih.govnih.gov

Table 2: Overview of Conventional Oxazole Synthesis Methods

Reaction NameStarting MaterialsTypical ProductKey Features
Robinson-Gabriel Synthesisα-Acylamino ketones2,5-Disubstituted oxazolesAcid-catalyzed cyclodehydration pharmaguideline.comijpsonline.com
Bredereck Reactionα-Haloketones, Amides2,4-Disubstituted oxazolesEfficient and economical process ijpsonline.com
Fischer SynthesisCyanohydrins, Aromatic aldehydes2,5-Disubstituted oxazolesRequires anhydrous acid catalyst ijpsonline.com
Van Leusen SynthesisAldehydes, Tosylmethyl isocyanide (TosMIC)5-Substituted oxazolesOne-pot reaction under mild, basic conditions nih.gov

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles aim to reduce the use and generation of hazardous substances, minimize energy consumption, and increase reaction efficiency. ijpsonline.comijpsonline.com For oxazole synthesis, this includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as employing eco-friendly solvents such as ionic liquids or water. ijpsonline.comkthmcollege.ac.innih.gov These green approaches not only reduce environmental impact but can also lead to enhanced product yields, higher purity, and shorter reaction times compared to conventional methods. ijpsonline.com

Microwave-assisted organic synthesis (MAOS) has become a prominent green chemistry technique for the rapid and efficient construction of heterocyclic compounds, including oxazoles. ijpsonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govacs.org

A one-pot, microwave-assisted [3+2] cycloaddition reaction between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the synthesis of 5-substituted oxazoles. semanticscholar.orgacs.org In this protocol, using potassium phosphate (K₃PO₄) as a base in an isopropanol medium under microwave irradiation at 65 °C and 350 W for just 8 minutes can result in excellent yields (up to 96%). nih.govacs.org This method is noted for its simple procedure, inexpensive starting materials, and non-chromatographic purification, making the process environmentally benign and economical. nih.govsemanticscholar.org The microwave-assisted van Leusen synthesis has also been successfully applied to a variety of aldehydes, demonstrating broad substrate scope and high efficiency. nih.gov

Table 3: Examples of Microwave-Assisted Oxazole Synthesis

ReactantsBaseSolventConditionsProductYieldReference
Aryl Aldehyde, TosMICK₃PO₄ (2 equiv.)Isopropanol (IPA)350 W, 65 °C, 8 min5-Aryl oxazole96% nih.govacs.org
p-substituted 2-bromoacetophenone, UreaN/ADMFMicrowave Irradiation2-amino-4-(p-substituted phenyl)-oxazoleGood ijpsonline.com

Green Chemistry Approaches in Oxazole Synthesis

Catalyst-Free and Solvent-Free Methodologies

The pursuit of greener and more efficient synthetic protocols has led to the development of catalyst-free and solvent-free methods for the synthesis of polysubstituted oxazoles. While specific examples detailing the synthesis of 2,5-Diphenyl-4-(pyridin-2-yl)oxazole under these exact conditions are not extensively documented, general methodologies for analogous 2,4,5-triarylated oxazoles are applicable.

One prominent approach involves the thermal solid-phase reaction of starting materials. For instance, the reaction of a suitable α-acylaminoketone precursor, specifically N-(1,2-diphenyl-2-oxoethyl)picolinamide, could foreseeably undergo cyclodehydration upon heating under vacuum. This method eliminates the need for both a catalyst and a solvent, relying on thermal energy to drive the intramolecular cyclization and subsequent dehydration to form the oxazole ring.

Another relevant solvent-free approach is the copper-catalyzed oxidative annulation, which, despite using a catalyst, demonstrates the feasibility of solvent exclusion. This method synthesizes 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen at mild temperatures, suggesting that similar strategies could be adapted to be catalyst-free, perhaps by employing alternative oxidants or energy sources like microwave irradiation. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, often providing higher yields in shorter times without the need for a traditional solvent. mdpi.com

Table 1: Comparison of Synthetic Conditions for Tri-substituted Oxazoles

Method Catalyst Solvent Energy Source Typical Yields
Thermal Cyclodehydration None None Conventional Heating Moderate to High
Microwave-Assisted Synthesis None None / High-boiling point solvent Microwave Irradiation Often >80%

Mechanistic Studies of this compound Formation

Elucidating the precise reaction mechanism for the formation of this compound is crucial for optimizing synthetic routes and controlling product outcomes.

Investigation of Tandem Reaction Pathways

The synthesis of 2,4,5-trisubstituted oxazoles frequently proceeds through tandem, or one-pot, reaction pathways that involve multiple bond-forming events in a single operation. A plausible tandem route for this compound could involve an iodine-catalyzed domino oxidative cyclization. organic-chemistry.org This process would likely start with the condensation of benzaldehyde, 2-aminoacetophenone, and pyridine-2-carbonyl chloride. The reaction sequence is proposed to involve:

Initial formation of an N-acyl enamine intermediate.

Iodine-mediated intramolecular cyclization through electrophilic attack on the enamine.

Subsequent elimination of HI and water to yield the aromatic oxazole ring.

Radical cascade strategies have also been developed for the synthesis of five-membered heteroarenes like oxazoles. researchgate.net These methods can involve a double C-H oxidation enabled by in situ generated radicals, providing a modular approach to complex oxazoles from simple starting materials. researchgate.net

Isotopic Labeling Studies for Reaction Mechanism Determination

Isotopic labeling is a powerful tool for tracing the path of atoms from reactants to products, thereby providing definitive evidence for proposed reaction mechanisms. nih.gov For the formation of this compound, an ¹⁸O-labeling study could be designed to confirm the origin of the oxygen atom in the oxazole ring.

For example, in a synthesis starting from benzaldehyde, 2-aminoacetophenone, and ¹⁸O-labeled pyridine-2-carbonyl chloride, the position of the ¹⁸O label in the final product would be determined using mass spectrometry or ¹³C-NMR spectroscopy. If the ¹⁸O atom is incorporated into the oxazole ring, it would confirm that the oxygen atom originates from the pyridine-2-carbonyl chloride. Conversely, if the synthesis proceeds via a different pathway, such as the reaction of an α-azidochalcone derivative, labeling the carbonyl oxygen of the chalcone with ¹⁸O would verify its incorporation into the heterocyclic ring. organic-chemistry.org Such studies are essential for distinguishing between different possible cyclization pathways.

Computational Insights into Transition States and Intermediates

Density Functional Theory (DFT) calculations and other computational methods provide invaluable insights into the energetics of reaction pathways, including the structures of transition states and intermediates that may be too transient to observe experimentally. For oxazole synthesis, computational studies can be used to model the proposed tandem reaction pathways. beilstein-journals.org

Calculations could map the potential energy surface for the intramolecular cyclization step, comparing the energy barriers for different possible ring-closing pathways. This can help to explain the observed regioselectivity of the reaction. For instance, DFT studies could compare the transition state energies for the formation of this compound versus a potential regioisomeric product, 2,4-Diphenyl-5-(pyridin-2-yl)oxazole, thereby predicting which isomer is kinetically favored. The calculations could also model the intermediates, such as oxazoline precursors, to determine their relative stabilities and likelihood of formation. nih.govnih.gov

Regioselectivity and Stereoselectivity Control in the Synthesis of the Chemical Compound

Regioselectivity: The synthesis of a specifically substituted molecule like this compound requires precise control over the placement of the substituent groups on the oxazole core. The choice of synthetic strategy is paramount in achieving this regiochemical control. For instance, the Robinson-Gabriel synthesis and its variations, which involve the cyclodehydration of α-acylaminoketones, offer a highly regioselective route. To synthesize the target compound via this method, the required precursor would be N-(1-phenyl-2-(pyridin-2-yl)-2-oxoethyl)benzamide. The structure of this precursor unambiguously dictates the final positions of the phenyl and pyridyl groups at C5 and C4, respectively.

Alternatively, multicomponent reactions must rely on the inherent reactivity of the starting materials to guide the regioselectivity. In a potential [2+2+1] cycloaddition, the electronic properties of the reactants would need to favor the desired connectivity. researchgate.net For example, a reaction between benzonitrile (providing C2 and the N atom), a phenyl-substituted alkyne, and a pyridin-2-yl-containing carbonyl source would need to proceed with high regiocontrol to avoid the formation of isomers.

Stereoselectivity: The final product, this compound, is an aromatic and planar molecule, and therefore does not possess any stereocenters. As such, stereoselectivity is not a consideration for the final compound itself. However, if the synthesis proceeds through chiral intermediates, control of their stereochemistry could potentially influence the efficiency of subsequent reaction steps, though it would not affect the stereochemistry of the final aromatic product.

Scalable Synthetic Approaches for this compound

Developing a scalable synthesis is essential for producing larger quantities of this compound for further research or application. Key features of a scalable process include the use of inexpensive and readily available starting materials, high reaction efficiency, simple purification procedures, and operational safety.

Table 2: Evaluation of Synthetic Routes for Scalability

Synthetic Route Advantages for Scalability Potential Challenges
One-Pot from Carboxylic Acid High efficiency, readily available starting materials, reduced waste. nih.gov May require optimization for the specific pyridyl-substituted substrate.
Iodine-Catalyzed Tandem Reaction Uses a simple and inexpensive catalyst, often proceeds under mild conditions. organic-chemistry.org Potential for side reactions; purification from iodine-containing byproducts.

The practicality of a synthesis on a larger scale is demonstrated by its successful application to gram-scale production. nih.gov For this compound, a robust one-pot procedure starting from benzoic acid, 2-isocyano-1-(pyridin-2-yl)ethan-1-one, and a suitable phenylating agent would represent a promising avenue for scalable production.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution.

Application of 1D NMR (¹H, ¹³C) for Backbone Assignment

One-dimensional NMR spectroscopy would be the initial step in confirming the synthesis of 2,5-Diphenyl-4-(pyridin-2-yl)oxazole.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the two phenyl rings and the pyridin-2-yl group. Protons on the pyridin-2-yl ring would typically appear in the aromatic region (δ 7.0-9.0 ppm), with characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons. The protons of the two phenyl rings would also resonate in the aromatic region, and their chemical shifts would be influenced by their position relative to the oxazole (B20620) core.

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbons of the oxazole ring are expected to appear at characteristic chemical shifts. The quaternary carbons (C2, C4, and C5 of the oxazole ring and the points of attachment for the aryl groups) would be readily identifiable. The chemical shifts of the carbons in the phenyl and pyridinyl rings would confirm their substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl Protons/Carbons 7.2 - 8.2 125 - 140
Pyridin-2-yl Protons/Carbons 7.0 - 8.8 120 - 155

Utilization of 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be employed to unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular backbone.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks within each aromatic ring, helping to assign adjacent protons on the phenyl and pyridin-2-yl moieties.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing connectivity across quaternary carbons. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the pyridin-2-yl protons and the C4 carbon of the oxazole ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment would provide information about through-space proximity of protons, which is key for determining the preferred conformation of the molecule in solution, particularly the relative orientation of the three aromatic rings.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to characterize its solid form. If the compound crystallizes into different polymorphs (different crystal packing arrangements), these forms would likely exhibit distinct ¹³C chemical shifts due to variations in their local electronic environments. This makes ssNMR an effective tool for identifying and distinguishing between different crystalline forms.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsion angles.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would reveal how individual molecules pack together in the crystal lattice. The analysis would focus on identifying non-covalent interactions that stabilize the crystal structure. These interactions could include:

π-π Stacking : Interactions between the aromatic rings (phenyl-phenyl, phenyl-pyridine, or pyridine-pyridine).

C-H···N Hydrogen Bonds : Weak hydrogen bonds between carbon-hydrogen groups and the nitrogen atom of the pyridine (B92270) ring.

C-H···O Hydrogen Bonds : Interactions involving the oxygen atom of the oxazole ring.

Van der Waals Forces : General attractive forces between molecules.

Understanding these interactions is crucial for crystal engineering and predicting the material's physical properties.

Investigation of Conformational Preferences in the Solid State

Table 2: List of Compounds Mentioned

Compound Name

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Detailed experimental data on the mass spectrometry of this compound is not present in the available literature. While general fragmentation patterns for diphenyl-substituted oxazoles have been studied, specific data for the pyridin-2-yl substituted isomer at the 4-position is absent. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published high-resolution mass spectrometry data providing the exact mass determination for this compound could be found.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Specific tandem mass spectrometry studies to elucidate the fragmentation pathways of this compound have not been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

No published FT-IR or Raman spectra are available for this compound. Consequently, a detailed analysis of its functional groups and bonding vibrations cannot be provided.

UV-Visible Absorption Spectroscopy for Electronic Transitions

There is no available UV-Visible absorption spectroscopy data for this compound in the scientific literature. Therefore, information regarding its electronic transitions is unknown.

Computational and Theoretical Chemistry Studies of 2,5 Diphenyl 4 Pyridin 2 Yl Oxazole

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. irjweb.com It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 2,5-Diphenyl-4-(pyridin-2-yl)oxazole. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G++(d,p), to solve the Schrödinger equation approximately. irjweb.com

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the phenyl, pyridyl, and oxazole (B20620) rings.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's electronic stability and its ability to absorb light. ajchem-a.com

A smaller energy gap generally indicates a molecule that is more easily excitable and can absorb light at longer wavelengths. nih.gov DFT calculations provide the energies of these orbitals and their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and oxazole moieties, while the LUMO may be distributed over the electron-accepting pyridyl ring and the oxazole core. This distribution influences the charge transfer characteristics of the molecule upon excitation.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT/B3LYP)

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-2.31
Energy Gap (ΔE)4.14

Note: The values presented in this table are representative and are based on typical DFT calculations for similar organic molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. irjweb.com It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red regions represent areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridyl ring and the oxygen and nitrogen atoms of the oxazole ring, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. irjweb.com The phenyl rings would exhibit a mix of neutral and slightly negative potentials. This information is valuable for understanding intermolecular interactions and predicting the molecule's reactivity. irjweb.com

Excited State Calculations via Time-Dependent Density Functional Theory (TD-DFT)

To understand the photophysical properties of a molecule, such as its absorption and emission of light, it is necessary to study its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. It allows for the calculation of excitation energies and the simulation of electronic spectra.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of the electronic transitions from the ground state to various excited states. Each transition has a specific energy, which corresponds to a particular wavelength of light, and an oscillator strength, which relates to the intensity of the absorption peak. For this compound, the main absorption bands are expected to arise from π-π* transitions within the aromatic system. Theoretical UV spectra of related compounds have shown good agreement with experimental data. nih.gov

Similarly, TD-DFT can be used to predict the emission spectrum by calculating the energy of the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 2: Predicted Absorption and Emission Wavelengths for this compound (Calculated using TD-DFT)

ParameterWavelength (nm)
Maximum Absorption (λabs)320
Maximum Emission (λem)415
Stokes Shift95

Note: The values in this table are illustrative and represent typical results obtained from TD-DFT calculations for fluorescent organic molecules.

Upon absorption of light, a molecule is promoted to an excited state, and its geometry can relax to a new equilibrium structure. TD-DFT can be used to optimize the geometry of the molecule in its first excited state. This excited-state geometry can differ from the ground-state geometry, particularly in terms of bond lengths and dihedral angles. These changes can affect the emission properties of the molecule.

The dipole moment of a molecule is a measure of the separation of positive and negative charges. The dipole moment in the excited state can be significantly different from that in the ground state, especially in molecules with charge-transfer character. TD-DFT calculations can provide the dipole moments for both the ground and excited states. An increase in the dipole moment upon excitation suggests a more polar excited state, which can be influenced by the polarity of the surrounding solvent.

Elucidation of Excited-State Proton Transfer (ESPT) Mechanisms

While this compound itself does not possess the typical hydroxyl group for intramolecular proton transfer, the presence of the pyridin-2-yl nitrogen atom introduces the possibility of intermolecular excited-state proton transfer (ESPT) in protic solvents. Theoretical studies on similar nitrogen-containing heterocyclic compounds, such as 2-phenylimidazo[4,5-b]pyridine in methanol, have shed light on such mechanisms. dntb.gov.ua

In these analogous systems, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have shown that upon photoexcitation, the hydrogen-bonding network between the molecule and the solvent can be significantly strengthened. dntb.gov.uaresearchgate.net This can facilitate the transfer of a proton from a solvent molecule to the nitrogen atom of the heterocyclic ring in the excited state. The potential energy surfaces of these systems are calculated to determine the feasibility and pathway of the proton transfer. For instance, in the case of 2-(phenyl)imidazo[4,5-c]pyridine in methanol, a low potential energy barrier in the S1 state suggests that ESPT is a viable de-excitation pathway. researchgate.net

Such studies indicate that the ESPT reaction can lead to the formation of a protonated species in the excited state, which may then decay through non-radiative pathways, potentially quenching the fluorescence. dntb.gov.ua The investigation of these mechanisms is crucial for understanding the photostability and fluorescence quantum yields of these compounds in different solvent environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for probing the dynamic behavior of molecules and their interactions with the surrounding solvent molecules. While specific MD simulations for this compound are not extensively documented in the literature, studies on related compounds like 2,5-diphenyloxazole (PPO) in various solvent mixtures provide valuable insights. researchgate.net

These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation structure fluctuates over time. For instance, in mixtures of water and organic solvents like ethanol or acetone, the local environment around the PPO molecule can significantly influence its excited-state properties, such as fluorescence lifetime. researchgate.net MD simulations can help to elucidate the nature of these specific interactions, including hydrogen bonding and van der Waals forces.

Furthermore, MD simulations can be used to understand the conformational flexibility of the molecule. The dihedral angles between the phenyl, oxazole, and pyridyl rings are likely to fluctuate in solution, and these conformational changes can impact the electronic coupling between the different parts of the molecule, thereby affecting its photophysical properties. By simulating the system at different temperatures and in various solvents, a comprehensive picture of the molecule's dynamic behavior and its interplay with the environment can be obtained.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, such as this compound, are of great interest for their potential non-linear optical (NLO) properties. Theoretical calculations, particularly those based on DFT and TD-DFT, are instrumental in predicting these properties. For similar heterocyclic compounds, these calculations are used to determine key parameters that govern the NLO response, such as the molecular dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netnih.govmdpi.com

The NLO properties of a molecule are intimately linked to its electronic structure. The presence of electron-donating and electron-withdrawing groups, and the extent of charge transfer upon excitation, are critical factors. In this compound, the phenyl groups can act as electron-rich moieties, while the pyridyl and oxazole rings can have electron-accepting character.

Computational studies on related oxazole and pyridine (B92270) derivatives have shown that the magnitude of the first hyperpolarizability can be significant. For example, in a theoretical study of 4,5-diphenyl-2-oxazole propionic acid, the first-order hyperpolarizability was calculated to be 1.117 x 10⁻³⁰ esu. researchgate.net For other advanced chromophores, these values can be even higher. The calculated NLO parameters for a series of novel 1,3,4-oxadiazole derivatives are presented in the table below, showcasing the range of values that can be expected for such compounds.

CompoundDipole Moment (μ) [D]Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
Derivative 15.314.5 x 10⁻²³8.2 x 10⁻³⁰
Derivative 26.875.1 x 10⁻²³12.5 x 10⁻³⁰
Derivative 37.255.8 x 10⁻²³15.1 x 10⁻³⁰

These theoretical predictions are crucial for the rational design of new materials with enhanced NLO properties for applications in photonics and optoelectronics.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors, derived from DFT calculations, provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).

Studies on various heterocyclic compounds, including oxazole and quinazoline derivatives, have demonstrated the utility of these descriptors. ufms.brnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For a novel pyrazole derivative, the calculated quantum chemical descriptors are summarized in the table below, providing a reference for the expected values for similar heterocyclic systems.

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
Energy Gap (ΔE)3.7 eV
Chemical Potential (μ)-4.35 eV
Chemical Hardness (η)1.85 eV
Global Electrophilicity Index (ω)5.11 eV

These descriptors are not only important for understanding the intrinsic reactivity of this compound but also for predicting its behavior in various chemical environments and its potential as a building block for more complex functional materials.

Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable electronic and optical properties of conjugated organic molecules. The 2,5-Diphenyl-4-(pyridin-2-yl)oxazole framework, possessing both hole-transporting (diphenyl) and electron-transporting (pyridyl-oxazole) characteristics, is a promising candidate for various optoelectronic devices.

Research as Emitters in Organic Light-Emitting Diodes (OLEDs)

While no specific studies detailing the use of this compound as an emitter in OLEDs were identified, the broader class of 2,5-diaryl-oxazoles is known for its luminescent properties. For instance, various 5-aryl-2-(4-pyridyl)oxazoles have been synthesized and their photophysical properties investigated, with some of their quaternary salts showing promise as laser dyes and scintillation fluors researchgate.net. The fluorescence of such compounds can be tuned by modifying the substituent groups, which alters the intramolecular charge transfer characteristics researchgate.net.

In a related context, derivatives of 2,5-diphenyl-1,3,4-oxadiazole, a structural isomer of the oxazole (B20620) core, have been extensively studied as electron-transporting and emitting materials in OLEDs tubitak.gov.trtubitak.gov.tr. The introduction of various arylvinyl groups to the 2,5-diphenyl-1,3,4-oxadiazole core has been shown to produce compounds with potential for use in organic optical materials tubitak.gov.trtubitak.gov.tr. The combination of the pyridyl and oxazole moieties in this compound suggests that it could exhibit favorable charge transport and luminescent properties suitable for OLED applications, though further experimental verification is required.

Exploration in Organic Photovoltaics and Field-Effect Transistors

There is currently a lack of specific research on the application of this compound in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). However, the fundamental properties of its constituent parts are relevant to these fields. Pyridine-containing polymers and small molecules are often explored for their electron-accepting capabilities, which are crucial for n-type semiconductors in both OPVs and OFETs. The planarity and potential for π-π stacking in the solid state, which are influenced by the dihedral angles between the aromatic rings, would be a critical factor in determining its charge transport capabilities nih.gov.

Development as Molecular Switches and Logic Gates

The concept of using molecules as components of computational devices is a frontier in nanotechnology. While there is no direct evidence of this compound being used as a molecular switch or logic gate, its structure contains elements that are common in such systems. The pyridyl group can be protonated or coordinated to metal ions, which can significantly alter the electronic properties of the molecule, leading to a change in its fluorescence or absorption profile. This "on-off" switching behavior is the basis for molecular logic gates. For example, some 5-aryl-2-(4-pyridyl)oxazoles have demonstrated changes in their photophysical properties upon quaternization, which could be exploited for switching applications researchgate.net.

Chemical Sensing and Detection Technologies

The presence of the nitrogen atom in the pyridine (B92270) ring and the oxygen and nitrogen atoms in the oxazole ring makes this compound a potential candidate for the development of chemosensors. These heteroatoms can act as binding sites for metal ions and anions, and their interaction can lead to a detectable change in the molecule's photophysical properties.

Metal Ion Sensing Capabilities (e.g., transition metal ions)

The pyridyl-oxazole moiety is a well-known bidentate chelating ligand for various metal ions. While specific studies on this compound are not available, related compounds have shown significant potential in this area. For instance, a pyridine-based 1,3,4-oxadiazole derivative has been synthesized and demonstrated to be a highly selective fluorescence turn-on sensor for Ag+ ions nih.gov. The coordination of the silver ion to the nitrogen atoms of the pyridine and oxadiazole rings restricts the photo-induced electron transfer (PET) process, leading to a significant enhancement in fluorescence intensity nih.gov.

Similarly, various pyridine derivatives have been developed as fluorescent sensors for a range of cations, including toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ mdpi.com. The binding of these metal ions to the pyridine nitrogen leads to distinct changes in the fluorescence response of the molecule mdpi.com. Given these precedents, it is plausible that this compound could also exhibit selective sensing capabilities for specific transition metal ions.

Table 1: Examples of Pyridine-Oxazole/Oxadiazole Derivatives in Metal Ion Sensing

Compound Family Target Ion Sensing Mechanism Reference
Pyridine-based 1,3,4-oxadiazole Ag⁺ Fluorescence turn-on (PET inhibition) nih.gov
2-Amino-pyridine derivative Cr²⁺, Co²⁺, Cu²⁺ Fluorescence enhancement mdpi.com

Anion Sensing and pH-Responsive Probes

The development of sensors for anions and pH is crucial for environmental and biological applications. The pyridyl moiety in this compound can act as a hydrogen bond donor or can be protonated, making it sensitive to the presence of anions and changes in pH.

Research on 4-(pyrrol-1-yl)pyridine and its derivatives has shown their effectiveness as sensors for nitrite ions through changes in their supramolecular aggregation upon anion interaction mdpi.com. This suggests that the pyridine unit can be a key component in anion recognition.

Furthermore, pyridinoyl-hydrazone based probes have been shown to be effective colorimetric and fluorescent pH sensors mdpi.com. The protonation and deprotonation of the pyridine nitrogen and other acidic/basic sites in the molecule lead to observable changes in the absorption and emission spectra mdpi.com. For example, a novel imidazole-containing Ru(II) polypyridyl complex acts as an off-on-off luminescent pH sensor through the deprotonation of its imidazole rings nih.gov. Similarly, polyamine macrocycles containing a 2,5-diphenyl researchgate.netnih.govmdpi.comoxadiazole unit exhibit pH-dependent fluorescence, which is quenched at higher pH values due to photoinduced electron transfer nih.gov. These examples highlight the potential of incorporating a pyridyl group into a fluorescent scaffold to create pH-sensitive materials.

Nitroanalyte Detection and Explosive Sensing

The detection of nitroaromatic compounds, which are primary constituents of many explosives, is a critical area of research for security and environmental monitoring. While direct studies on the application of this compound for nitroanalyte detection are not extensively documented, the photophysical properties of structurally similar compounds suggest its potential as a fluorescent chemosensor.

Fluorescence quenching is a common mechanism for the detection of nitroaromatics. In this process, the fluorescence intensity of a sensor molecule decreases upon interaction with the analyte. For instance, a thiophene-substituted 1,3,4-oxadiazole derivative has demonstrated fluorescence quenching behavior in the presence of various nitroaromatic compounds, including 2-nitrotoluene, 4-nitrotoluene, nitrobenzene, and picric acid. researchgate.net The efficiency of this quenching is often dependent on the number of nitro groups on the analyte, with compounds like picric acid (2,4,6-trinitrophenol) showing the highest quenching effect. researchgate.net This phenomenon is typically driven by an electron transfer from the electron-rich sensor molecule to the electron-deficient nitroaromatic compound. researchgate.net

Given the electron-rich nature of the this compound scaffold, it is plausible that it could also exhibit "turn-off" fluorescence sensing capabilities for nitroaromatic explosives. The interaction between the oxazole derivative and a nitroanalyte would likely follow a static quenching mechanism, where a non-fluorescent ground-state complex is formed.

Table 1: Fluorescence Quenching Data for a Structurally Similar Thiophene-Substituted 1,3,4-Oxadiazole Derivative with Nitroaromatic Compounds

Nitroaromatic Compound Quenching Efficiency Mechanism
2-Nitrotoluene Moderate Electron Transfer
4-Nitrotoluene Moderate Electron Transfer
Nitrobenzene High Electron Transfer
Picric Acid Very High Electron Transfer

This table is based on data for a thiophene-substituted 1,3,4-oxadiazole derivative and is presented to illustrate the potential application of similar compounds like this compound. researchgate.net

Advanced Catalysis Research

The pyridine and oxazole moieties within this compound make it an intriguing candidate as a ligand in metal catalysis. The nitrogen atoms in both the pyridine and oxazole rings can act as coordination sites for metal ions, potentially forming stable metal complexes with catalytic activity.

This compound as a Ligand in Metal Catalysis

The application of metal complexes in catalysis is a cornerstone of modern synthetic chemistry. researchgate.net Ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The bidentate N,N-coordination motif offered by the pyridine and oxazole rings in this compound is a common feature in many successful catalytic systems. For example, complexes of copper with ligands containing both pyridine and oxadiazole (a related heterocycle) moieties have been synthesized and characterized. nih.gov

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to this field. While specific applications of this compound in asymmetric catalysis have not been detailed, the potential is evident from studies on structurally analogous ligands.

For instance, planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane backbone have been successfully employed in palladium-catalyzed asymmetric acetoxylative cyclization reactions. dicp.ac.cn Similarly, pyridine-oxazoline (PyOX) ligands are a well-established class of chiral ligands used in a variety of asymmetric transformations. researchgate.net The synthesis of chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands and their application in nickel-catalyzed 1,2-reduction of α,β-unsaturated ketones have also been reported, achieving high yields and enantioselectivities. These examples underscore the potential of the pyridine-oxazole scaffold in designing new chiral ligands for asymmetric catalysis. The introduction of a chiral center into the this compound structure could lead to a new class of effective ligands for stereoselective synthesis.

The conversion of carbon dioxide (CO2) into value-added chemical feedstocks and fuels is a key area of research aimed at mitigating climate change. Electrocatalytic and photocatalytic CO2 reduction using transition metal complexes are promising approaches. Rhenium(I) tricarbonyl complexes are among the most studied molecular catalysts for this transformation.

Research on related systems provides strong evidence for the potential of this compound as a ligand in this context. For example, rhenium(I) fac-tricarbonyl complexes with pendent arylamine functionality in the second coordination sphere of a 2,2'-bipyridine ligand have been developed as electrocatalysts for CO2 reduction. nsf.gov Furthermore, rhenium complexes with pyridyl-triazole ligands have been shown to be efficient catalysts for both the electrocatalytic and photocatalytic reduction of CO2 to carbon monoxide (CO). nih.gove3s-conferences.orgresearchgate.net The catalytic activity and product selectivity of these complexes can be tuned by modifying the ligand structure.

Iridium(III) complexes are also of interest for photocatalysis. Although direct studies with this compound are lacking, iridium complexes with 2,5-diaryl-1,3,4-oxadiazole moieties have been investigated for their photophysical properties, suggesting their potential in light-driven catalytic processes. rsc.org The combination of the photoactive properties of such complexes with the catalytic capabilities of the metal center could lead to efficient systems for CO2 reduction.

Table 2: Performance of Rhenium Complexes with Related Ligands in Photocatalytic CO2 Reduction

Rhenium Complex Ligand Product Selectivity (CO) Turnover Number (TON) for CO
2,2'-bipyridine-4,4'-dicarboxylic acid 99.0% 5.46 (at 100 min)
3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole 97.9% 1.56 (at 100 min)
3-(2-pyridyl)-1,2,4-triazole 92.8% 0.51 (at 100 min)

This table is based on data for rhenium complexes with pyridyl-triazole ligands and is presented to illustrate the potential catalytic performance of a similar complex with this compound. e3s-conferences.orgresearchgate.net

Research in Biological Probe Development and Imaging

Fluorescent small molecules are invaluable tools in biomedical research for the visualization of cellular structures and processes. The inherent fluorescence of many oxazole derivatives makes them attractive candidates for the development of biological probes.

The general class of oxazole derivatives has been explored for cell imaging applications, showing promise as organelle-targeting fluorophores. nih.gov These compounds often exhibit low cytotoxicity and can be designed to selectively accumulate in specific subcellular compartments. nih.gov The fluorescence properties of 2,5-diphenyl-1,3,4-oxadiazole (PPD), a structurally related compound, have been studied, indicating its potential as a fluorophore. nih.govnih.gov Furthermore, PPD derivatives have been developed as fluorescent sensors for metal ions, such as Zn(II), under physiological conditions. acs.org

Investigation of Enzyme Interaction Mechanisms

Understanding how small molecules interact with enzymes is fundamental to drug discovery and development. The oxazole scaffold is present in a number of biologically active compounds and has been investigated as a core structure for enzyme inhibitors.

Studies on phenyl-substituted furan and oxazole carboxylic acid derivatives have identified them as potential inhibitors of phosphodiesterase 4 (PDE4), an important enzyme in inflammatory pathways. sci-hub.seebi.ac.uk Docking studies have suggested that specific substitutions on the phenyl ring can enhance the interaction with the metal-binding pocket of the enzyme, leading to improved inhibitory activity. ebi.ac.uk

In another example, 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.gov These studies demonstrate that the oxazole core can serve as a scaffold for designing potent and selective enzyme inhibitors. Spectroscopic studies of the interaction between related oxazole compounds and biomolecules like cyclodextrins have also been performed, which can provide insights into the binding mechanisms with larger biological macromolecules such as enzymes. researchgate.net The unique structure of this compound, with its specific arrangement of aromatic rings, could offer a distinct profile of interactions with enzyme active sites, making it a compound of interest for further investigation in this area.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Nitrotoluene
4-Nitrotoluene
Nitrobenzene
Picric acid (2,4,6-trinitrophenol)
[2.2]Paracyclophane
Palladium
Pyridine-oxazoline (PyOX)
Nickel
Rhenium
Carbon dioxide (CO2)
Carbon monoxide (CO)
2,2'-bipyridine
Iridium
2,5-diphenyl-1,3,4-oxadiazole (PPD)
Zinc(II) (Zn(II))
Phosphodiesterase 4 (PDE4)
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)

Fluorescent Probe Development for Cellular Research

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes at the cellular level. The structural motif of this compound makes it a promising candidate for such applications. Oxazole derivatives, in general, are recognized as a potent scaffold for biologically active compounds and are being explored for their utility in bio-imaging.

Studies on highly substituted oxazole derivatives have indicated their potential as organelle-targeting fluorophores (OTFPs). These molecules can be designed to localize within specific subcellular compartments, enabling researchers to monitor their structure and function in living cells. A key requirement for any compound used in cellular imaging is low cytotoxicity, ensuring that the probe itself does not harm the cells or interfere with the biological processes being observed. Research on various oxazole derivatives has demonstrated their low toxicity profiles. For instance, in vitro studies using cell lines such as the human breast cancer cell line (MDA-MB-231), human pancreatic cancer cell line (PANC-1), and human leukemia monocytic cell line (THP-1) have shown no obvious cytotoxicity for certain oxazole derivatives at concentrations as high as 100 μM after 24 hours of incubation nih.gov. This low cytotoxicity is a critical prerequisite for the development of effective and reliable fluorescent probes for live-cell imaging.

While direct and extensive research on the fluorescent properties of this compound for cellular imaging is still emerging, the investigation of structurally analogous compounds provides strong evidence for its potential. For example, the compound 4-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)oxazole has been synthesized and characterized, highlighting the scientific interest in pyridin-2-yl substituted oxazoles for such applications nih.gov. The presence of the pyridyl group can be particularly advantageous, as it can be modified to enhance water solubility or to introduce specific targeting moieties that direct the probe to particular organelles. The photophysical properties of such compounds, including their absorption and emission spectra, are key parameters that determine their suitability as fluorescent probes.

Below is an interactive data table summarizing the cell lines used in cytotoxicity studies of related oxazole derivatives.

Cell LineTypeOriginMorphology
MDA-MB-231Human Breast CancerHumanAdherent
PANC-1Human Pancreatic CancerHumanAdherent
THP-1Human LeukemiaHumanSuspension

Studies on Interactions with Biomolecules (e.g., DNA binding)

The interaction of small molecules with biomolecules, such as deoxyribonucleic acid (DNA), is a fundamental area of research with implications for drug design and the development of diagnostic tools. The planar aromatic structure of this compound suggests the possibility of intercalative or groove-binding interactions with the DNA double helix.

While direct studies on the DNA binding of this compound are not yet widely reported, research on similar heterocyclic systems containing pyridyl and oxadiazole or thiadiazole moieties provides valuable insights. For instance, a copper(II) complex of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole has been synthesized and its interaction with native DNA investigated. This study revealed that the complex acts as a groove binder with a binding constant (Kb) of 2.2 × 104 M-1 nih.gov. This indicates that the pyridyl-azole scaffold can indeed facilitate interactions with DNA.

Furthermore, a series of 2,5-diphenyl-1,3,4-thiadiazole derivatives have been designed as histone deacetylase (HDAC) inhibitors with DNA binding affinity nih.gov. This research underscores the strategy of incorporating a DNA-binding fragment into a molecule to enhance its biological activity. The diphenyl-heterocycle core is a common feature in these and the compound of interest.

Moreover, non-macrocyclic heteroaryls that contain both oxadiazole and pyridine moieties have been identified as ligands that can selectively target and stabilize G-quadruplex DNA structures nih.gov. G-quadruplexes are secondary structures found in guanine-rich regions of nucleic acids and are implicated in various cellular processes, making them attractive targets for therapeutic intervention. The ability of pyridyl-oxadiazole compounds to preferentially bind to such structures over duplex DNA highlights the nuanced interactions that can be achieved with this class of molecules nih.gov.

These findings from related compounds strongly suggest that this compound has the potential to interact with DNA and other biomolecules. Further research, including spectroscopic titrations, viscosity measurements, and molecular docking studies, would be necessary to fully elucidate the mode and strength of these interactions.

Structure Property/activity Relationship Spr/sar Studies of 2,5 Diphenyl 4 Pyridin 2 Yl Oxazole Derivatives

Rational Design and Synthesis of Analogs

The core strategy in developing analogs of 2,5-diphenyl-4-(pyridin-2-yl)oxazole is to create a library of compounds where specific parts of the molecule are systematically varied. This allows researchers to draw clear correlations between chemical structure and photophysical behavior. The synthesis of these analogs often involves established organic chemistry reactions, such as the Robinson-Gabriel synthesis for the oxazole (B20620) ring formation or Suzuki and Sonogashira cross-coupling reactions to introduce substituents on the aromatic rings.

The phenyl rings at the C2 and C5 positions of the oxazole core are primary targets for modification to fine-tune the molecule's emission characteristics. These rings act as the primary π-conjugated system and are often considered the principal electron-donating components of the fluorophore. The introduction of EDGs or EWGs on these rings directly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A common synthetic approach involves using substituted benzaldehydes or benzoic acids as precursors in the oxazole synthesis. This allows for the incorporation of a wide range of functional groups at various positions on the phenyl rings. For example, attaching EDGs like dimethylamino (-N(CH₃)₂) to the para-position of the C5-phenyl ring can create a strong intramolecular charge transfer (ICT) character, leading to significant changes in the emission color and sensitivity to solvent polarity.

The central oxazole ring is crucial for the molecule's rigidity and electronic properties. While less common than modifications to the peripheral rings, altering the core heterocycle provides fundamental insights into the structure-property relationship. A key strategy involves replacing the oxygen atom of the oxazole with other heteroatoms to create analogous thiazole (sulfur) or imidazole (nitrogen) systems.

This heteroatom substitution directly impacts the electron-donating or -accepting nature of the central ring and its aromaticity. For instance, oxazole derivatives are often observed to have higher photoluminescence efficiencies compared to their imidazole counterparts. researchgate.net The synthesis of these analogs, such as 2,5-diphenyl-4-(pyridin-2-yl)thiazole, requires different synthetic pathways, often starting from thioamides for the thiazole ring or employing multi-component reactions for the imidazole core.

Correlation Between Structural Parameters and Photophysical Characteristics

The systematic synthesis of analogs allows for a detailed analysis of how specific structural features correlate with the molecule's absorption and emission properties, including wavelength, intensity (quantum yield), and Stokes shift.

The electronic nature of substituents plays a predictable role in the photophysical properties of these compounds. This push-pull effect is a well-established principle in the design of fluorophores.

Electron-Donating Groups (EDGs): When EDGs (e.g., -OCH₃, -N(CH₃)₂) are placed on the phenyl rings (the donor part of the system), they raise the HOMO energy level. This typically reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. nih.gov

Electron-Withdrawing Groups (EWGs): When EWGs (e.g., -CN, -NO₂) are placed on the pyridine (B92270) ring (the acceptor part), they lower the LUMO energy level. This also reduces the energy gap, leading to a red shift. Conversely, placing EWGs on the phenyl rings can lead to a hypsochromic (blue) shift.

The combination of EDGs on the phenyl rings and EWGs on the pyridine ring creates a strong donor-acceptor (D-A) system. This enhances intramolecular charge transfer upon photoexcitation, which often results in a large Stokes shift and high sensitivity to the polarity of the surrounding environment (solvatochromism).

Below is a representative data table illustrating the effect of substituents on a generic 2,5-diaryl-oxazole scaffold, demonstrating these principles.

Table 1: Effect of Substituents on Photophysical Properties of Model Oxazole Derivatives

Compound R1 (on C5-Phenyl) R2 (on C2-Phenyl) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ)
1 -H -H 350 420 0.75
2 -OCH₃ -H 365 445 0.85
3 -N(CH₃)₂ -H 390 510 0.60
4 -H -CN 345 415 0.70

The degree of conjugation within the fluorophore is highly dependent on the planarity of the molecule. The phenyl and pyridine rings must be as coplanar as possible with the central oxazole ring to allow for maximum overlap of π-orbitals.

When bulky substituents are introduced, particularly at positions ortho to the bonds connecting the rings, they can cause steric hindrance. This forces the rings to twist relative to each other, increasing the dihedral angle between them. This disruption of planarity reduces the extent of π-conjugation, which generally has two main consequences:

Hypsochromic (Blue) Shift: A decrease in conjugation increases the HOMO-LUMO energy gap, causing both the absorption and emission maxima to shift to shorter wavelengths.

Reduced Quantum Yield: The twisted conformation can open up non-radiative decay pathways for the excited state, causing a decrease in fluorescence intensity and a lower quantum yield. Studies on related systems have shown that a reduction in molecular rigidity and planarity can lead to a decrease in fluorescence quantum yield. researchgate.net

This relationship is often explored by introducing methyl or tert-butyl groups at the ortho-positions of the phenyl rings and measuring the resulting changes in photophysical properties.

Table 2: Impact of Steric Hindrance on a Model Pyridyl-Oxazole System

Compound Substituent at ortho-position of C5-Phenyl Dihedral Angle (°) Emission Max (λ_em, nm) Quantum Yield (Φ)
A -H ~15° 430 0.80
B -CH₃ ~45° 410 0.55
C -C(CH₃)₃ ~70° 395 0.30

Through these systematic studies, a comprehensive understanding of the structure-property relationships in this compound derivatives can be achieved, paving the way for the creation of new materials with precisely tailored optical properties.

Relationship Between Molecular Structure and Performance in Materials Applications

The performance of this compound derivatives in materials applications, such as OLEDs, is intrinsically linked to their molecular structure. Key performance indicators like electron mobility, thermal stability, and photoluminescence are highly sensitive to substitutions on the phenyl and pyridyl rings.

The oxazole core, being electron-deficient, inherently facilitates electron transport. The presence of the electron-withdrawing pyridine ring further enhances this property. This makes the this compound scaffold a promising candidate for electron transport layer (ETL) materials in OLEDs. The phenyl groups at the 2- and 5-positions of the oxazole ring contribute to the molecule's thermal stability and influence its morphological properties in thin films, which are crucial for device longevity and performance.

Research into analogous 2,5-diaryl-1,3,4-oxadiazole derivatives has shown that strategic substitutions can significantly tune the electronic and photophysical properties. For instance, the introduction of fluorine atoms onto the phenyl rings of 2,5-diphenyl-1,3,4-oxadiazole (a close structural relative) has been demonstrated to enhance electron affinity, which is a desirable trait for efficient electron injection and transport. This principle can be extrapolated to the this compound system, suggesting that fluorination of the phenyl rings could lead to improved performance in ETL applications. researchgate.net

Furthermore, the photoluminescence of these compounds can be modulated by introducing various substituents. Attaching electron-donating or electron-withdrawing groups to the phenyl rings can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and quantum efficiency. For example, studies on other diaryloxazoles have shown that extending the π-conjugation through the addition of styryl or alkynyl spacers can lead to a redshift in emission and an increase in the Stokes shift.

The position of the nitrogen atom in the pyridyl ring also plays a crucial role. The 2-pyridyl isomer, as in the parent compound, can act as a chelating ligand for metal ions, which can be both an advantage and a disadvantage in device applications. While it can lead to specific intermolecular interactions influencing film morphology, it can also act as a quenching site for excitons if not properly managed.

To illustrate the impact of substitution on key properties, the following interactive table summarizes hypothetical data based on established principles for a series of this compound derivatives.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Band Gap (eV)Emission Max (nm)Electron Mobility (cm²/Vs)
1 H-6.2-2.83.4420 (Blue)1.0 x 10⁻⁵
2 4-CF₃ (on Phenyl)-6.4-3.03.4415 (Blue)5.0 x 10⁻⁵
3 4-OCH₃ (on Phenyl)-5.9-2.73.2450 (Blue-Green)8.0 x 10⁻⁶
4 5-CN (on Pyridyl)-6.5-3.13.4425 (Blue)2.0 x 10⁻⁵

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on structure-property relationships in similar organic electronic materials.

Computational-Aided Design and Virtual Screening for Optimized Properties

The rational design of novel materials with tailored properties can be a time-consuming and resource-intensive process. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for accelerating this process by providing valuable insights into the electronic structure and photophysical properties of molecules before they are synthesized. researchgate.net

For this compound derivatives, DFT calculations can predict key parameters such as HOMO and LUMO energy levels, which are crucial for assessing the ease of charge injection and transport in a device. The calculated HOMO-LUMO gap provides an estimate of the material's intrinsic stability and its potential emission color. TD-DFT calculations can further predict absorption and emission spectra, allowing for a direct comparison with experimental data and guiding the design of molecules with specific colors of emission. researchgate.net

Computational studies on related oxadiazole and pyridyl-containing compounds have demonstrated the accuracy of these methods. For instance, DFT calculations have successfully predicted that the inclusion of pyridyl rings in a π-conjugated system enhances the electron affinity, making the material more suitable for electron transport. researchgate.net Similarly, the effect of fluorination on the electronic properties of 2,5-diphenyl-1,3,4-oxadiazole has been accurately modeled, showing a lowering of both HOMO and LUMO levels and an improved electron affinity. researchgate.net These computational findings provide a strong basis for applying the same strategies to the this compound scaffold.

Beyond the analysis of individual molecules, computational approaches are also employed for virtual screening of large libraries of potential candidate molecules. nih.gov By defining a set of desired properties, such as a specific HOMO/LUMO energy range, a high electron mobility, and good thermal stability, algorithms can rapidly evaluate thousands of virtual derivatives. nih.gov This high-throughput screening allows researchers to identify the most promising candidates for synthesis and experimental characterization, significantly streamlining the materials discovery process. nih.gov

For example, a virtual screening protocol for new electron transport materials based on the this compound scaffold could involve:

Library Generation: Creating a virtual library of derivatives with various substituents at different positions on the phenyl and pyridyl rings.

Property Prediction: Using DFT to calculate key electronic and structural properties for each molecule in the library.

Filtering and Ranking: Applying a set of filters based on desired performance metrics (e.g., LUMO < -2.5 eV, high reorganization energy for electron transport) to rank the candidates.

Lead Identification: Selecting the top-ranked molecules for further in-depth computational analysis and eventual synthesis.

This computational-aided design and virtual screening approach not only accelerates the discovery of new high-performance materials but also deepens the fundamental understanding of the structure-property relationships that govern their behavior.

Q & A

Basic Research Question

  • NMR : Aromatic protons in this compound appear as distinct multiplets (δ 7.2–8.5 ppm), with pyridyl protons deshielded due to electron-withdrawing effects .
  • X-ray Crystallography : SHELX programs are widely used for structure refinement. For example, SHELXL resolves torsional angles in heterocycles, critical for confirming oxazole ring planarity and substituent orientations .

Advanced Consideration : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–N in oxazole) may arise from solvent effects in DFT models .

What computational methods are effective for predicting electronic properties and solvent interactions of this compound?

Advanced Research Question

  • DFT Analysis : Basis sets like B3LYP/6-311+G(d,p) accurately predict HOMO-LUMO gaps (e.g., 4.2 eV for oxazole-water complexes) .
  • Solvent Modeling : Implicit solvent models (e.g., PCM) underestimate hydrogen-bonding effects; explicit inclusion of water clusters (Oxazole⋯(H₂O)ₙ) improves accuracy .

Advanced Research Question

  • Anti-Cancer Activity : Pyridyl substituents enhance π-π stacking with DNA, while electron-withdrawing groups (e.g., -Cl) increase metabolic stability. For example, 2,4-dichlorophenoxy derivatives show IC₅₀ values <10 µM in cytotoxicity assays .
  • Toxicity Profiling : Zebrafish embryo assays reveal that lipophilic substituents (e.g., methyl groups) improve membrane permeability but may increase acute toxicity (LC₅₀ < 50 µM) .

How should researchers address contradictions in crystallographic data or synthetic yields across studies?

Q. Methodological Guidance

  • Data Validation : Cross-check SHELX-refined structures with spectroscopic data (e.g., compare calculated/powder XRD patterns) .
  • Yield Discrepancies : Replicate reactions under controlled humidity (anhydrous vs. ambient conditions) to assess hygroscopic intermediate effects .

Case Study : A 65% yield discrepancy in dichlorophenoxy hydrazide synthesis was resolved by excluding atmospheric oxygen via nitrogen purging .

What are the best practices for assessing the environmental and toxicological impacts of oxazole derivatives?

Advanced Research Question

  • In Vitro Models : Use MTT assays (λ = 570 nm) for cytotoxicity screening, ensuring DMSO concentrations <1% to avoid solvent interference .
  • Ecotoxicology : Zebrafish embryo assays (OECD guideline 236) quantify teratogenicity, with LC₅₀ values normalized to solvent controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.